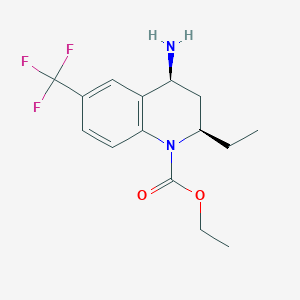

2-(4-Chloro-2-nitrophenyl)acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 2-(4-Chloro-2-nitrophényl)acétonitrile est un composé organique de formule moléculaire C8H5ClN2O2. Il se caractérise par la présence d'un groupe chloro et nitro lié à un cycle phényle, ainsi qu'un groupe acétonitrile.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 2-(4-Chloro-2-nitrophényl)acétonitrile implique généralement la nitration du cyanure de benzyle. Le processus commence par le mélange d'acide nitrique et d'acide sulfurique dans un rapport de 1:1,5 et le refroidissement du mélange à 0 °C. Le cyanure de benzyle est ensuite ajouté goutte à goutte, en maintenant la température inférieure à 10 °C. Une fois l'ajout terminé, le mélange réactionnel est agité à des températures inférieures à 10 °C pendant une heure. Le mélange réactionnel est ensuite versé dans de la glace pilée, filtré et lavé à l'eau jusqu'à ce que le pH atteigne 3-4 .

Méthodes de production industrielle

Les méthodes de production industrielle du 2-(4-Chloro-2-nitrophényl)acétonitrile sont similaires à la synthèse en laboratoire, mais elles sont adaptées pour gérer des quantités plus importantes. Le processus implique un contrôle minutieux des conditions de réaction afin de garantir la sécurité et l'efficacité. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer le taux de production et la constance du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le 2-(4-Chloro-2-nitrophényl)acétonitrile subit diverses réactions chimiques, notamment :

Réduction : Le groupe nitro peut être réduit en groupe amino à l'aide d'agents réducteurs tels que l'hydrogène gazeux en présence d'un catalyseur.

Substitution : Le groupe chloro peut être substitué par d'autres nucléophiles, tels que les amines, dans des conditions appropriées.

Oxydation : Le composé peut subir des réactions d'oxydation, bien que celles-ci soient moins fréquentes.

Réactifs et conditions courants

Réduction : Hydrogène gazeux avec un catalyseur au palladium.

Substitution : Amines ou autres nucléophiles en présence d'une base.

Oxydation : Agents oxydants forts comme le permanganate de potassium.

Principaux produits formés

Réduction : 2-(4-Amino-2-nitrophényl)acétonitrile.

Substitution : Divers phénylacétonitriles substitués en fonction du nucléophile utilisé.

Applications de recherche scientifique

Le 2-(4-Chloro-2-nitrophényl)acétonitrile a plusieurs applications dans la recherche scientifique :

Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.

Biologie : Utilisation potentielle dans le développement de composés biologiquement actifs.

Médecine : En cours d'investigation pour son potentiel dans le développement de médicaments.

Industrie : Utilisé dans la production de matériaux aux propriétés spécifiques, tels que les matériaux optiques non linéaires

Mécanisme d'action

Le mécanisme d'action du 2-(4-Chloro-2-nitrophényl)acétonitrile implique son interaction avec diverses cibles moléculaires. Par exemple, dans les réactions de réduction, le groupe nitro est réduit en groupe amino par une série d'étapes de transfert d'électrons facilitées par un catalyseur. Dans les réactions de substitution, le groupe chloro est remplacé par un nucléophile par un mécanisme de substitution nucléophile .

Applications De Recherche Scientifique

2-(4-Chloro-2-nitrophenyl)acetonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of biologically active compounds.

Medicine: Investigated for its potential in drug development.

Industry: Utilized in the production of materials with specific properties, such as nonlinear optical materials

Mécanisme D'action

The mechanism of action of 2-(4-Chloro-2-nitrophenyl)acetonitrile involves its interaction with various molecular targets. For example, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by a catalyst. In substitution reactions, the chloro group is replaced by a nucleophile through a nucleophilic substitution mechanism .

Comparaison Avec Des Composés Similaires

Composés similaires

4-Nitrophénylacétonitrile : Structure similaire mais sans le groupe chloro.

2-Chloro-4-nitroaniline : Groupes fonctionnels similaires mais positionnement différent sur le cycle phényle

Unicité

La présence des deux groupes électroattracteurs améliore son utilité dans diverses transformations synthétiques .

Propriétés

Formule moléculaire |

C8H5ClN2O2 |

|---|---|

Poids moléculaire |

196.59 g/mol |

Nom IUPAC |

2-(4-chloro-2-nitrophenyl)acetonitrile |

InChI |

InChI=1S/C8H5ClN2O2/c9-7-2-1-6(3-4-10)8(5-7)11(12)13/h1-2,5H,3H2 |

Clé InChI |

LLMNPCDIPYPKHC-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])CC#N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-[(E)-[[2-(4-ethoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate](/img/structure/B12007908.png)

![(2E)-2-[2-(Allyloxy)benzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-B][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12007915.png)

![1-{[2-(4-Morpholinyl)ethyl]amino}-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12007924.png)

![7,8-dimethoxybenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B12007927.png)

![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B12007931.png)

![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12007957.png)